B1194911 ABT-767

ABT-767

カタログ番号: B1194911
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

科学的研究の応用

Treatment of Advanced Solid Tumors

ABT-767 has been evaluated in multiple clinical trials focusing on patients with advanced solid tumors, particularly those with BRCA1/2 mutations. A notable Phase 1 study assessed its safety, tolerability, pharmacokinetics, and efficacy in patients with high-grade serous ovarian cancer, fallopian tube cancer, and primary peritoneal cancer.

  • Study Design : The study involved a dose-escalation approach where patients received this compound orally until disease progression or unacceptable toxicity occurred. Doses ranged from 20 mg once daily to 500 mg twice daily.
  • Results : The recommended Phase 2 dose was established at 400 mg twice daily. The objective response rate was 21% among evaluable patients, with a higher response rate observed in those with BRCA mutations and homologous recombination deficiency .

Combination Therapies

This compound is being explored in combination with other chemotherapeutic agents to enhance treatment outcomes. Preclinical studies suggest that it may increase the sensitivity of tumor cells to traditional chemotherapeutics, potentially leading to improved efficacy and reduced resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it demonstrates dose-proportional absorption up to the maximum tested dose of 500 mg twice daily. The half-life of the drug is approximately 2 hours, and food intake does not significantly affect its bioavailability .

Safety Profile

In clinical trials, this compound exhibited a manageable safety profile. Common adverse events included nausea, fatigue, decreased appetite, and anemia. Notably, anemia showed a dose-dependent increase, which is critical for monitoring during treatment .

Case Study: Efficacy in Ovarian Cancer

A cohort of patients with ovarian cancer demonstrated a median progression-free survival of 6.7 months for those with homologous recombination deficiency compared to 1.8 months for those without. This highlights the potential of this compound as a targeted therapy for specific patient populations .

Parameter Value
Recommended Phase 2 Dose400 mg BID
Objective Response Rate21% (overall), 30% (ovarian)
Median Progression-Free SurvivalHRD Positive: 6.7 months
HRD Negative: 1.8 months

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ABT767;  ABT 767;  ABT-767

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。